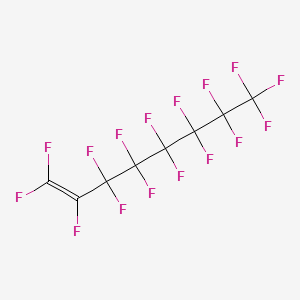

Perfluorooct-1-ene

Overview

Description

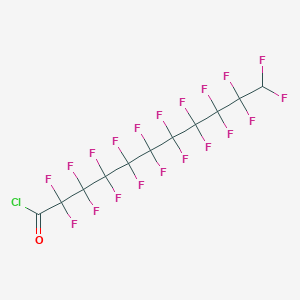

Perfluorooct-1-ene, also known as PERFLUOROOCTENE-1, is a chemical compound with the CAS Number: 559-14-8 and Molecular Weight: 400.06 . It is a liquid at room temperature .

Synthesis Analysis

Perfluorooct-1-ene can be synthesized through various methods. For instance, a macromolecular engineering approach has been used to prepare new architectures from fluorinated olefins . Another method involves the synthesis of perfluorohex-1-ene homopolymer at ultrahigh pressure .Molecular Structure Analysis

Perfluorooct-1-ene has a complex molecular structure. It contains a total of 23 bonds; 23 non-H bonds, 1 multiple bond, 5 rotatable bonds, and 1 double bond .Chemical Reactions Analysis

Perfluorooct-1-ene can undergo various chemical reactions. For example, ozonides of higher perfluoroalkenes were prepared for the first time by ozonation of perfluorooct-1-and-2-enes in Freon-113 .Physical And Chemical Properties Analysis

Perfluorooct-1-ene is a liquid at room temperature . It has a molecular weight of 400.06 . The storage temperature is recommended to be at 2-8 degrees .Scientific Research Applications

Copolymers and Functional Comonomers

Perfluorooct-1-ene can be used in the radical copolymerization with Vinylidene fluoride (VDF) and other monomers . These copolymers have various applications, including functional coatings, elastomers, thermoplastic elastomers, distillation membranes, and materials for energy such as electrolytes for Lithium ion batteries, fuel cell membranes, sensors, actuators, dye sensitized solar cells, and photovoltaics .

Macromolecular Engineering

Perfluorooct-1-ene can be used in macromolecular engineering to prepare new architectures from fluorinated olefins . These architectures have applications in producing thermoplastic elastomers, medical tactile sensors, fuel cells membranes, functional coatings, electroactive polymers (e.g. piezoelectric/ferroelectric/dielectric devices and actuators), high energy storage capacitors, surfactants, etc .

Proton Exchange Membrane (PEM) Fuel Cells

Perfluorooct-1-ene can be synthesized and characterized for potential and future applications in proton exchange membrane (PEM) fuel cells . These fuel cells are key components in clean energy technologies.

Environmental Concerns and Sustainability

Perfluorooct-1-ene based copolymers have been studied for their environmental impact . More recent studies claim that these macromolecules are polymers of low concern because of the high molar masses and thermal, chemical, photochemical, hydrolytic, inertness and biological stability to satisfy the regulatory assessment criteria .

Mineralization under Subcritical Water

Studies on the mineralization of poly(VDF-co-M) copolymers under subcritical water led to fluoride anions which could react onto Calcium to yield CaF2 to close the loop of these fluorinated copolymers . This shows the potential of Perfluorooct-1-ene in sustainable chemistry.

Aerospace Applications

Due to its unique properties, Perfluorooct-1-ene can be used in aerospace applications . The high thermal and chemical stability of Perfluorooct-1-ene makes it suitable for use in harsh environments.

Safety and Hazards

Mechanism of Action

Target of Action

Perfluorooct-1-ene, also known as perfluorooctene-1, is a specialty product used in proteomics research applications . .

Mode of Action

It has been noted that ozonides of higher perfluoroalkenes were prepared for the first time by ozonation of perfluorooct-1-ene . This suggests that the compound may interact with ozone, leading to the formation of ozonides.

Biochemical Pathways

The ozonation process suggests that it may be involved in redox reactions and could potentially affect pathways related to oxidative stress .

Result of Action

The formation of ozonides suggests that it may have potential oxidative properties .

Action Environment

Perfluorooct-1-ene is a liquid that is stored at 4° C and has a boiling point of 102-105° C . These physical properties suggest that temperature could influence its action, efficacy, and stability. Additionally, Perfluorooct-1-ene is part of a larger group of compounds known as Per- and polyfluoroalkyl substances (PFAS), which are emerging contaminants of increasing concern due to their environmental persistence, toxicity, and capability of bioaccumulation . This suggests that environmental factors such as the presence of other contaminants could potentially influence the action of Perfluorooct-1-ene.

properties

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16/c9-1(2(10)11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBPKOZNGFQMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204489 | |

| Record name | Perfluorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorooct-1-ene | |

CAS RN |

559-14-8 | |

| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Hexadecafluoro-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooct-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooct-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

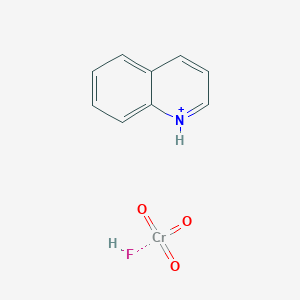

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Perfluorooct-1-ene suitable for creating fuel-cell membranes?

A: Perfluorooct-1-ene is a valuable monomer for developing fuel-cell membranes due to its ability to copolymerize with other fluorinated monomers like vinylidene fluoride (VDF) and perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride. [] This allows for the creation of terpolymers with tailored properties suitable for membrane applications. The resulting materials exhibit desirable characteristics such as:

- Crosslinkability: The presence of bromine atoms in Perfluorooct-1-ene allows for crosslinking, enhancing the stability and solvent resistance of the resulting membranes. [, ]

- Tunable Functionality: By adjusting the ratio of Perfluorooct-1-ene to other monomers, researchers can control the concentration of sulfonic acid groups, which directly influences the membrane's ion-exchange capacity and proton conductivity. []

Q2: How does the incorporation of Perfluorooct-1-ene impact the thermal stability of VDF-based polymers?

A: Research indicates that incorporating Perfluorooct-1-ene into VDF-based polymers through copolymerization, followed by crosslinking via the bromine atom, leads to enhanced thermal stability compared to the original, non-crosslinked polymers. [] This improvement in thermal stability is attributed to the formation of a crosslinked network structure, restricting polymer chain movement and enhancing its resistance to thermal degradation.

Q3: Can Perfluorooct-1-ene be used to create graft polymers, and what advantages does this offer?

A: Yes, Perfluorooct-1-ene can be copolymerized with VDF and subsequently utilized to create graft polymers. [, ] The bromine atom within the copolymer acts as an initiation site for Atom Transfer Radical Polymerization (ATRP) of other monomers, such as styrene. This "grafting from" approach allows for the synthesis of poly(vinylidene fluoride)-g-poly(styrene) (PVDF-g-PS) graft copolymers. [] These graft copolymers combine the properties of both PVDF and polystyrene, potentially leading to materials with enhanced flexibility, processability, and compatibility with a wider range of applications.

Q4: What analytical techniques are commonly used to characterize polymers containing Perfluorooct-1-ene?

A4: Several analytical techniques are employed to characterize polymers containing Perfluorooct-1-ene, including:

- NMR Spectroscopy: Both ¹H and ¹⁹F NMR are valuable for determining the copolymer composition, confirming the incorporation of Perfluorooct-1-ene, and analyzing the microstructure of the resulting polymers. [, ]

- Kinetic Studies: Analyzing polymerization kinetics helps researchers understand the reactivity of Perfluorooct-1-ene and optimize polymerization conditions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B1351049.png)